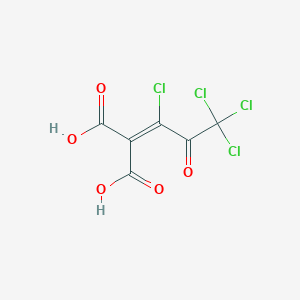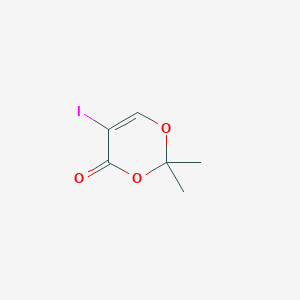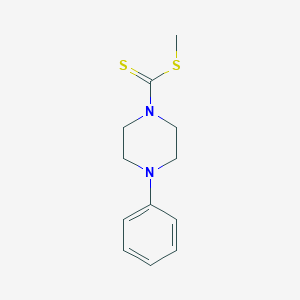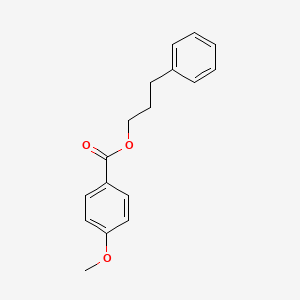
3-Phenylpropyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl 4-methoxybenzoate is an organic compound that belongs to the ester class It is characterized by a phenylpropyl group attached to a 4-methoxybenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 3-phenylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Reaction Scheme:
4-Methoxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-methoxybenzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 3-phenylpropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.
Major Products
Hydrolysis: 4-Methoxybenzoic acid and 3-Phenylpropanol.
Reduction: 3-Phenylpropyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Phenylpropyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and inhibition.
Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 3-Phenylpropyl 4-methoxybenzoate exerts its effects depends on the specific application. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing 4-methoxybenzoic acid and 3-phenylpropanol. These products can then interact with various molecular targets and pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzyl alcohol: Similar structure but lacks the ester linkage.
3-Phenylpropyl acetate: Similar ester but with an acetate group instead of 4-methoxybenzoate.
4-Methoxybenzoic acid: The acid form of the ester.
Uniqueness
3-Phenylpropyl 4-methoxybenzoate is unique due to its combination of a phenylpropyl group and a 4-methoxybenzoate moiety. This structure imparts specific reactivity and properties that are not found in the similar compounds listed above. For example, the presence of the methoxy group can influence the compound’s reactivity in electrophilic aromatic substitution reactions, making it more reactive than 4-methoxybenzyl alcohol.
Propriétés
Numéro CAS |
104330-37-2 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
3-phenylpropyl 4-methoxybenzoate |
InChI |
InChI=1S/C17H18O3/c1-19-16-11-9-15(10-12-16)17(18)20-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Clé InChI |
HBQRHMFRXPILOE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


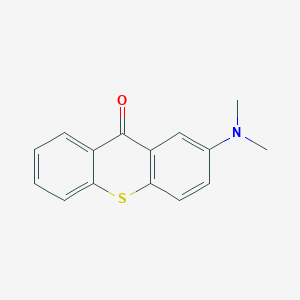
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
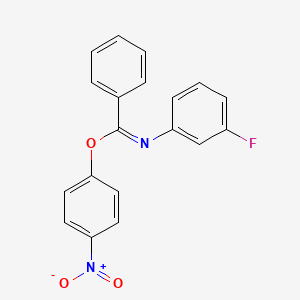

![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
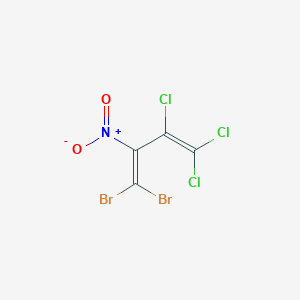
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
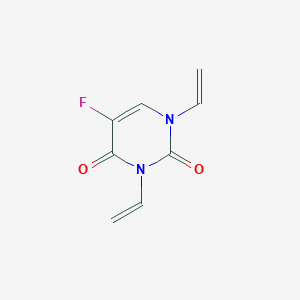
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
